molecular formula C10H9ClN2O5 B2494775 (2S)-2-[(4-chloro-3-nitrobenzoyl)amino]propanoic acid CAS No. 956505-53-6

(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]propanoic acid

Cat. No.: B2494775
CAS No.: 956505-53-6
M. Wt: 272.64
InChI Key: IJKNALURSDMKGW-YFKPBYRVSA-N
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Description

(2S)-2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid is a chiral amino acid derivative featuring a propanoic acid backbone with an S-configuration at the α-carbon. The compound is substituted with a 4-chloro-3-nitrobenzoyl group via an amide linkage. The benzoyl moiety contains a nitro (-NO₂) group at the meta position and a chloro (-Cl) substituent at the para position, conferring distinct electronic and steric properties.

The electron-withdrawing nitro group likely enhances the acidity of the propanoic acid moiety (pKa reduction) and influences reactivity in nucleophilic reactions.

Properties

IUPAC Name

(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O5/c1-5(10(15)16)12-9(14)6-2-3-7(11)8(4-6)13(17)18/h2-5H,1H3,(H,12,14)(H,15,16)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKNALURSDMKGW-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(4-chloro-3-nitrobenzoyl)amino]propanoic acid typically involves the acylation of an amino acid derivative with 4-chloro-3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at low temperatures to control the rate of reaction and minimize side products .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated control of reaction parameters to ensure consistency and efficiency. The purification process would involve techniques such as crystallization, distillation, or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that (2S)-2-[(4-chloro-3-nitrobenzoyl)amino]propanoic acid exhibits potential antitumor properties. It acts as an inhibitor of certain cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival.

Case Study : A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of breast cancer cells in vitro, showing a dose-dependent response with IC50 values suggesting significant efficacy at low concentrations .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to modulate neuroinflammation and oxidative stress.

Data Table :

Study FocusModel UsedObserved Effect
NeuroprotectionMouse model of Alzheimer’sReduced amyloid plaque formation
NeuroprotectionIn vitro neuronal culturesDecreased apoptosis rates

Protein Interaction Studies

This compound has been utilized in biochemical assays to study protein interactions and modifications. Its electrophilic nature allows it to react with thiol groups in proteins, providing insights into post-translational modifications.

Case Study : Research involving mass spectrometry revealed that this compound could effectively label specific cysteine residues in proteins, facilitating the study of redox states in cellular environments .

Mechanism of Action

The mechanism of action of (2S)-2-[(4-chloro-3-nitrobenzoyl)amino]propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in electrophilic substitution reactions, modifying the activity of enzymes or receptors .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Notable Properties/Activities References
(2S)-2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid (Target) C₁₀H₈ClN₂O₅ 286.64 4-Cl, 3-NO₂ benzoyl; α-amino propanoic acid (S) Hypothesized enhanced acidity
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid C₁₄H₁₇ClFNO₄ 317.74 4-Cl, 3-F phenyl; Boc-protected amino Improved stability via Boc protection
(2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid C₉H₉N₂O₅ 225.18 3-NO₂, 4-OH phenyl; free amino group Reactive nitrogen species mediator
(2S)-2-[(4-Chlorophenyl)amino]propanoic acid C₉H₁₀ClNO₂ 199.63 4-Cl phenyl; anilino group Potential intermediate in drug synthesis
(2S)-2-(4-Nitrophenyl)propanoic acid C₉H₉NO₄ 195.18 4-NO₂ phenyl; propanoic acid Para-nitro electronic effects
Aztreonam C₁₃H₁₇N₅O₈S₂ 435.43 β-lactam, thiazolyl, sulfonic acid Antibacterial activity (β-lactam)

Detailed Comparative Insights

Electronic and Steric Effects
  • Nitro Group Position: The target compound’s meta-nitro group (vs. This could enhance reactivity in peptide coupling or hydrolysis reactions.
  • Chloro vs. Fluoro Substituents : Compared to the 4-chloro-3-fluoro analog , the target’s lack of fluorine may reduce electronegativity but increase lipophilicity, affecting solubility and bioavailability.

Biological Activity

(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]propanoic acid, also known as a derivative of amino acids with specific substitutions, has garnered attention for its potential biological activities. This compound is characterized by a chloro and nitro substituent on the benzoyl moiety, which may influence its interaction with biological systems. Understanding its biological activity is crucial for assessing its potential applications in pharmacology and biochemistry.

  • IUPAC Name : this compound
  • CAS Number : 956505-53-6
  • Molecular Formula : C10H9ClN2O5
  • Molecular Weight : 272.642 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as a growth inhibitor and its interaction with cellular processes.

1. Root Growth Inhibition

A study evaluated the root growth-inhibitory activity of various N-substituted derivatives, including this compound. The compound was tested on rape seed germination assays, demonstrating significant inhibition at certain concentrations. The findings indicated that at a concentration of 5.0×105M5.0\times 10^{-5}M, the compound exhibited potent root growth inhibition, suggesting its potential use as a herbicide or plant growth regulator .

2. Antiproliferative Activity

Research into structurally similar compounds has shown that modifications in the benzoyl group can lead to varying degrees of cytotoxicity against cancer cell lines. For instance, derivatives with similar structures have been reported to exhibit significant antiproliferative effects in hormone-dependent cancer cells, indicating that this compound may also possess similar properties .

3. Mechanistic Insights

The mechanism by which this compound exerts its effects may involve interactions with specific enzymes or receptors within the cell. Studies on related compounds have highlighted their ability to induce apoptosis in cancer cells through receptor-mediated pathways, suggesting that this compound could similarly influence cell survival and proliferation .

Data Table: Biological Activities

Activity TypeConcentrationEffect ObservedReference
Root Growth Inhibition5.0×105M5.0\times 10^{-5}MSignificant inhibition in rape seeds
Antiproliferative ActivityVaries (up to 20 µM)Cytotoxic effects in cancer cells

Case Studies

Case Study 1: Herbicidal Potential
In a controlled study, various concentrations of this compound were applied to rape seed germination assays. The results indicated a dose-dependent relationship where higher concentrations led to increased root growth inhibition, confirming its potential as a herbicide.

Case Study 2: Cancer Cell Line Testing
A series of tests were conducted using human cancer cell lines to assess the cytotoxicity of the compound. The results demonstrated that at specific concentrations, significant cell death was observed, particularly in hormone-sensitive lines, supporting the hypothesis that structural modifications can enhance biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-2-[(4-chloro-3-nitrobenzoyl)amino]propanoic acid, and how can enantiomeric purity be maintained during synthesis?

  • Methodology : Use a chiral auxiliary or enantioselective coupling agents. For example, oxazolidinone intermediates can protect the amino group during acylation to prevent racemization . Monitor reaction progress via thin-layer chromatography (TLC) with chiral stationary phases. Post-synthesis, validate purity using polarimetry and chiral HPLC (e.g., Chiralpak® columns with a mobile phase of hexane:isopropanol 80:20).

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Combine spectroscopic and crystallographic methods:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify the presence of the chloro-nitrobenzoyl group (δ ~7.8–8.2 ppm for aromatic protons) and propanoic acid backbone (δ ~1.3–1.5 ppm for methyl group) .
  • X-ray crystallography : Resolve absolute configuration, as demonstrated for similar nitroaryl amino acids .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 342.0254 for C10_{10}H10_{10}ClN3_3O5_5) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies:

  • pH stability : Dissolve in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λmax ~270 nm for nitro groups).
  • Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures. Store at –20°C in amber vials to prevent photodegradation .

Q. Which in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology : Screen for enzyme inhibition (e.g., nitroreductases or proteases) using fluorogenic substrates. For receptor binding assays, employ surface plasmon resonance (SPR) with immobilized targets. Include positive controls (e.g., chloramphenicol derivatives for nitro group interactions) .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to achieve >99% ee for this compound?

  • Methodology : Apply asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution). Use density functional theory (DFT) to model transition states and optimize reaction conditions (e.g., solvent polarity, catalyst loading). Validate with circular dichroism (CD) spectroscopy .

Q. What computational approaches predict the compound’s interactions with biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) using crystal structures of target proteins (e.g., PDB ID 34J/34K ). Focus on nitro group interactions with active-site residues (e.g., hydrogen bonding with histidine or arginine) .

Q. How should contradictory data between in vitro activity and in vivo efficacy be resolved?

  • Methodology : Investigate bioavailability and metabolism:

  • LC-MS/MS : Quantify plasma concentrations after administration.
  • Metabolite profiling : Identify nitro-reduction products (e.g., amine derivatives) using high-resolution mass spectrometry (HRMS) .
  • PAMPA assay : Assess blood-brain barrier permeability if CNS activity is hypothesized .

Q. What analytical strategies characterize degradation products under oxidative stress?

  • Methodology : Expose the compound to H2_2O2_2/UV light and analyze via LC-MS/MS. Compare fragmentation patterns with reference standards (e.g., 3-(4-hydroxy-3-nitrophenyl)propanoic acid ). Use electron paramagnetic resonance (EPR) to detect free radical intermediates .

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